
Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-dimethylaminoethanol under basic conditions to introduce the dimethylaminoethoxy group at the 4-position . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group at the 2-position can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.
Scientific Research Applications
Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It may also interact with nucleic acids, disrupting processes such as DNA replication and transcription .
Comparison with Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but lacks the dimethylaminoethoxy group, resulting in different chemical properties and biological activities.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of the dimethylaminoethoxy group, leading to different reactivity and applications.
Uniqueness: Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .
Properties
CAS No. |
102207-77-2 |
|---|---|
Molecular Formula |
C8H14N4O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C8H14N4O/c1-12(2)5-6-13-7-3-4-10-8(9)11-7/h3-4H,5-6H2,1-2H3,(H2,9,10,11) |
InChI Key |
DJPLUEGVLBIDTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC(=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


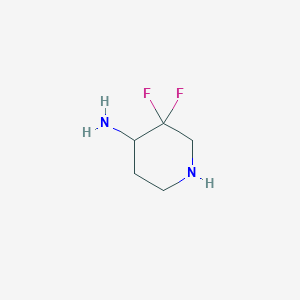
![[ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate](/img/structure/B12816900.png)
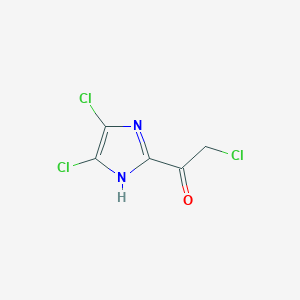
![(4S,4aS,5aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12816921.png)
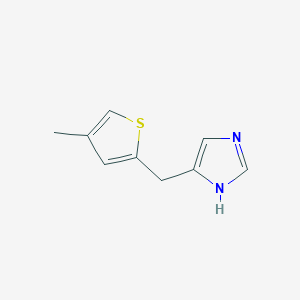
![(R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12816928.png)
![1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12816929.png)
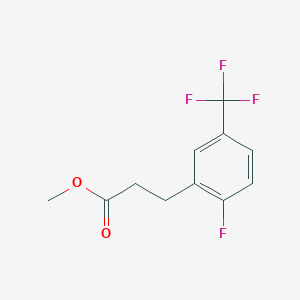
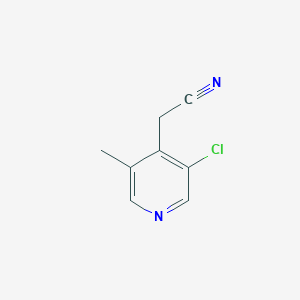
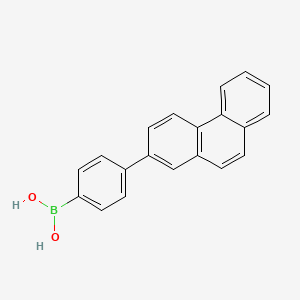
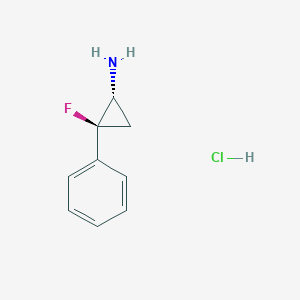
![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)

